molecular formula C21H26N6O6 B13778719 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate CAS No. 72025-10-6

9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate

Cat. No.: B13778719
CAS No.: 72025-10-6
M. Wt: 458.5 g/mol
InChI Key: SUMZQDDZNACRHF-UHFFFAOYSA-N
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Description

9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate is a complex organic compound belonging to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]benzimidazole core substituted with a diethylaminoethyl group and a phenyl group, along with two nitrate groups. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps to form the imidazo[1,2-a]benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the diethylaminoethyl and phenyl groups, along with the nitrate groups, makes it a versatile compound for various applications .

Properties

CAS No.

72025-10-6

Molecular Formula

C21H26N6O6

Molecular Weight

458.5 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;nitric acid

InChI

InChI=1S/C21H24N4.2HNO3/c1-3-23(4-2)14-15-24-19-12-8-9-13-20(19)25-16-18(22-21(24)25)17-10-6-5-7-11-17;2*2-1(3)4/h5-13,16H,3-4,14-15H2,1-2H3;2*(H,2,3,4)

InChI Key

SUMZQDDZNACRHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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